molecular formula C18H18N4O3S B2719694 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-01-6

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2719694
CAS No.: 422528-01-6
M. Wt: 370.43
InChI Key: WIALYBQFUGAKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a 2-sulfanylidene (thione) group at position 2, a 4-oxo (keto) group at position 4, a 2-methoxyethyl substituent at position 3, and a pyridin-3-ylmethyl carboxamide group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Modifications at positions 3 and 7 are critical for modulating biological activity, particularly in kinase inhibition or anticancer applications .

The 2-methoxyethyl group at position 3 likely enhances solubility and bioavailability compared to bulkier substituents, while the pyridin-3-ylmethyl moiety at position 7 may influence target selectivity through hydrogen bonding or π-π stacking interactions with enzymes.

Properties

CAS No.

422528-01-6

Molecular Formula

C18H18N4O3S

Molecular Weight

370.43

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26)

InChI Key

WIALYBQFUGAKSW-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a novel compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, particularly in oncology and anti-inflammatory applications. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanism of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure and Synthesis

The compound's structure features a quinazoline core substituted with a methoxyethyl group and a pyridinylmethyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Although specific synthetic pathways for this compound are not extensively documented, related quinazoline derivatives have been synthesized using methods such as condensation reactions followed by cyclization processes.

Biological Activity Overview

The biological activities of quinazoline derivatives, including the target compound, can be categorized into several key areas:

1. Anticancer Activity

Quinazolines are recognized for their anticancer properties, primarily through the inhibition of various kinases involved in tumor growth and proliferation. For instance:

  • EGFR Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers (IC50 values often in the low micromolar range) .
  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxicity, indicating its potential as an anticancer agent .

2. Antioxidant Activity

Quinazoline derivatives exhibit notable antioxidant properties. The ability to scavenge free radicals is essential in mitigating oxidative stress-related diseases. Some studies report IC50 values indicating strong antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

3. Anti-inflammatory Effects

Research indicates that quinazoline derivatives can inhibit inflammatory pathways, potentially reducing conditions associated with chronic inflammation. This activity is often assessed through the measurement of cytokine production in cell-based assays .

The mechanisms underlying the biological activities of quinazolines are multifaceted:

  • Kinase Inhibition : Many quinazolines act as ATP-competitive inhibitors of kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Interaction with Receptors : The structural features of these compounds allow them to bind effectively to various receptors, modulating their activity and downstream signaling cascades.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of quinazoline derivatives in various contexts:

StudyCompoundActivityIC50 Value
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineEGFR Inhibition0.096 µM
3,4-Dihydroquinazolinone DerivativesAntitumor ActivityVarious (low µM range)
6-Arylaminoquinazoline DerivativesAntioxidant ActivityIC50 = 18.78 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related quinazoline derivatives, emphasizing substituent variations and inferred pharmacological properties:

Compound Name Position 3 Substituent Position 7 Substituent Key Structural Differences Hypothesized Bioactivity
Target Compound : 3-(2-Methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide 2-Methoxyethyl Pyridin-3-ylmethyl Balanced hydrophilicity from 2-methoxyethyl; pyridine ring for target interaction Kinase inhibition (e.g., EGFR, VEGFR)
Analog 1 : 3-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide (4-Methoxyphenyl)methyl Phenylmethyl (benzyl) Bulky aromatic substituent at position 3; lacks pyridine ring Reduced solubility; potential CYP450 interaction
Analog 2 : 3-(2-Methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 2-Methoxyethyl 4-Methoxyphenylmethyl Retains 2-methoxyethyl but substitutes pyridine with methoxybenzyl group Altered selectivity due to methoxybenzyl moiety
Analog 3 : N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide (4-Methoxyphenyl)methyl 2-Chlorophenylmethyl Chlorine atom introduces electronegativity; may enhance binding to hydrophobic enzyme pockets Anticancer activity via apoptosis induction

Key Observations:

Substituent Flexibility at Position 3 :

  • The 2-methoxyethyl group in the target compound (vs. bulkier arylalkyl groups in analogs 1 and 3) likely improves pharmacokinetics by reducing steric hindrance and increasing aqueous solubility. This aligns with trends in kinase inhibitor design, where linear alkoxy chains enhance membrane permeability .
  • In contrast, analogs with (4-methoxyphenyl)methyl groups (e.g., Analog 1) may exhibit higher logP values, increasing CNS penetration but risking off-target effects .

Position 7 Modifications :

  • The pyridin-3-ylmethyl group in the target compound offers a nitrogen atom for hydrogen bonding, a feature absent in phenylmethyl or chlorophenylmethyl analogs. This could improve binding affinity to ATP pockets in kinases .
  • Analog 2’s 4-methoxyphenylmethyl substituent may confer antioxidant properties due to the methoxy group’s electron-donating effects, though this remains speculative without empirical data .

Sulfanylidene vs.

Notes

  • Evidence Limitations : The provided references (2010 books) lack experimental data, necessitating caution in extrapolating bioactivity.
  • Structural Predictions : Computational modeling (e.g., molecular docking) could clarify target selectivity and guide further modifications.

Q & A

Q. Critical Parameters :

  • Solvents : Dimethylformamide (DMF) or dioxane for polar intermediates .
  • Catalysts : Zinc chloride for Friedel-Crafts-type alkylations .
  • Monitoring : TLC for reaction progress and NMR for structural validation .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

  • Chromatography : TLC for real-time monitoring; HPLC for purity assessment (>95%) .
  • Spectroscopy :
    • 1H/13C NMR : Assign methoxyethyl, pyridinylmethyl, and sulfanylidene groups .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .

How can reaction conditions be optimized to improve synthesis yields?

Advanced Research Question
Methodology :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control : Gradual heating (60–80°C) prevents side reactions like oxidation .

Q. Example :

VariableOptimal RangeImpact on Yield
Temperature70–80°CReduces byproduct formation
Catalyst (ZnCl₂)10 mol%Accelerates alkylation

How should researchers resolve contradictory bioactivity data across different assays?

Advanced Research Question
Steps :

Assay Validation : Confirm cell line viability, enzyme purity, and buffer conditions .

Structural Confirmation : Re-validate compound identity (e.g., NMR, crystallography) to rule out degradation .

Control Experiments : Compare with structurally similar analogs (e.g., pyrimidine or triazole derivatives) to isolate substituent effects .

Case Study : Inconsistent IC₅₀ values in kinase assays may arise from solvent-dependent solubility; use DMSO controls and standardized protocols .

What computational methods predict the compound’s biological activity or synthetic pathways?

Advanced Research Question

  • Molecular Docking : Identify binding poses in target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with anti-inflammatory activity .
  • DFT Calculations : Optimize reaction transition states for thiocarbonyl formation .

Limitation : Computational predictions require experimental validation due to solvation and steric effects .

How can analogs of this compound be designed to improve pharmacokinetic properties?

Advanced Research Question
Strategies :

  • LogP Optimization : Replace methoxyethyl with hydrophilic groups (e.g., hydroxyl) to enhance solubility .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation .

Q. Example Modifications :

Substituent ChangeEffect
Pyridinyl → PyrazinylIncreased blood-brain barrier penetration
Methoxyethyl → Ethylene glycolImproved aqueous solubility

What are the primary pharmacological targets of this compound?

Basic Research Question

  • Kinase Inhibition : Potential activity against EGFR or VEGFR due to quinazoline’s ATP-binding mimicry .
  • Anti-inflammatory Targets : COX-2 or IL-6 suppression via sulfanylidene-mediated redox modulation .

Q. Assays Recommended :

  • In vitro : Kinase inhibition assays (e.g., ADP-Glo™).
  • In vivo : Murine models of inflammation or xenograft tumors .

How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Advanced Research Question
Methodology :

Substituent Variation : Synthesize analogs with modified groups (e.g., halogenated phenyl rings, altered chain lengths) .

Biological Profiling : Test analogs against a panel of targets (e.g., kinases, cytokine receptors).

Data Correlation : Use multivariate analysis to link structural features (e.g., Hammett σ values) to activity .

Q. Example SAR Table :

AnalogSubstituentIC₅₀ (EGFR)LogP
A4-Fluorophenyl12 nM2.1
B3-Chlorophenyl45 nM2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.